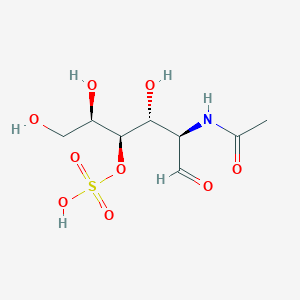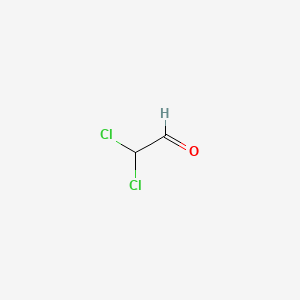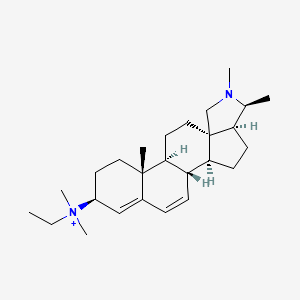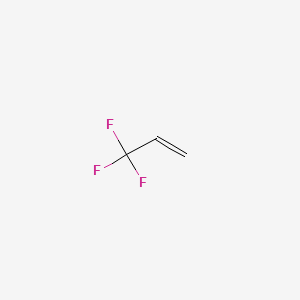
3,3,3-Trifluoropropene
Übersicht
Beschreibung
3,3,3-Trifluoropropene is an organofluorine compound with the molecular formula C₃H₃F₃. It is a colorless gas at room temperature and is known for its high reactivity due to the presence of the trifluoromethyl group. This compound is used in various industrial applications, particularly in the production of fluorinated polymers and as a refrigerant.
Wirkmechanismus
Target of Action
3,3,3-Trifluoropropene is primarily used as a fire suppressant . Its primary targets are the chemical species necessary for flame propagation .
Mode of Action
The compound suppresses flames through both chemical and physical mechanisms . Physically, this compound removes thermal energy from the flame, thereby extinguishing it . Chemically, it removes important species that are necessary for flame propagation .
Biochemical Pathways
It is known that the compound interacts with the chemical species involved in flame propagation, thereby disrupting the process .
Result of Action
The primary result of this compound’s action is the suppression of flames. By removing thermal energy and important chemical species, the compound effectively extinguishes fires .
Action Environment
The efficacy and stability of this compound are influenced by various environmental factors. For instance, the compound is heavier than air and may accumulate in confined spaces, particularly at or below ground level . This property can enhance its fire-suppressing capabilities in certain environments. It also poses a risk of potentially explosive atmospheres . Therefore, every possible source of ignition should be eliminated when using this compound .
Biochemische Analyse
Biochemical Properties
3,3,3-Trifluoropropene plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo reactions with hydroxyl radicals (OH) in the atmosphere, leading to the formation of various intermediates . These interactions are crucial in understanding the compound’s reactivity and potential biochemical applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can lead to changes in the expression of certain genes and proteins, which in turn affects cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it has been shown to interact with certain enzymes involved in metabolic pathways, leading to changes in their activity and subsequent effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that this compound is relatively stable under standard laboratory conditions, but its degradation products can have significant biochemical impacts . Long-term exposure to the compound in in vitro and in vivo studies has shown various effects on cellular function, including potential toxicity at higher concentrations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal or no adverse effects, while higher doses can lead to toxicity and other adverse effects. For instance, studies on rats have shown that high doses of this compound can lead to histopathological changes in the heart and other organs . These findings highlight the importance of understanding the dosage-dependent effects of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation, leading to the formation of various metabolites that can have different biochemical effects . Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . These interactions are essential for understanding how the compound exerts its effects at the cellular level.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is important for understanding how this compound interacts with various biomolecules and exerts its biochemical effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,3,3-Trifluoropropene can be synthesized through several methods. One common method involves the reaction of 1,1,1,3-tetrachloropropane with hydrogen fluoride. This reaction typically occurs under high temperature and pressure conditions, often in the presence of a catalyst such as chromium-based catalysts .
Industrial Production Methods: Industrial production of this compound often involves the gas-phase fluorination of 1,1,1,3-tetrachloropropane. The process includes the use of anhydrous hydrogen fluoride and a catalyst to achieve high conversion rates and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3,3-Trifluoropropene undergoes various chemical reactions, including:
Cycloaddition Reactions: It reacts with isonitriles to form pyrroles and pyrrolines.
Substitution Reactions: It can participate in substitution reactions with arylzinc reagents under nickel catalysis to form aryl-substituted trifluoropropenes.
Common Reagents and Conditions:
Cycloaddition Reactions: Ethyl isocyanoacetate and tosylmethyl isocyanide are common reagents used in cycloaddition reactions with this compound.
Substitution Reactions: Arylzinc reagents and nickel catalysts are used in substitution reactions.
Major Products:
Cycloaddition Reactions: The major products are pyrroles and pyrrolines.
Substitution Reactions: The major products are aryl-substituted trifluoropropenes.
Wissenschaftliche Forschungsanwendungen
3,3,3-Trifluoropropene has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
2-Bromo-3,3,3-Trifluoropropene: Used in similar applications but has different reactivity due to the presence of a bromine atom.
1-Chloro-3,3,3-Trifluoropropene: Another similar compound used in industrial applications with different reactivity due to the presence of a chlorine atom.
Uniqueness: 3,3,3-Trifluoropropene is unique due to its high reactivity and versatility in various chemical reactions. Its trifluoromethyl group imparts unique chemical properties that make it valuable in the synthesis of fluorinated compounds and in industrial applications .
Eigenschaften
IUPAC Name |
3,3,3-trifluoroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3/c1-2-3(4,5)6/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMFUZHCIRHGRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25821-17-4, 65530-75-8 | |
| Record name | 1-Propene, 3,3,3-trifluoro-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25821-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(difluoromethylene), α-ethenyl-ω-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65530-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9041287 | |
| Record name | 3,3,3-Trifluoro-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas or Vapor; Liquid, Colorless odorless gas; [MSDSonline] BP = -17 deg C; [HSDB] | |
| Record name | 1-Propene, 3,3,3-trifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3,3-Trifluoro-1-propene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3175 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
-17 °C | |
| Record name | 3,3,3-TRIFLUORO-1-PROPENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6277 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very soluble in water, ethanol, and ether; soluble in acetone | |
| Record name | 3,3,3-TRIFLUORO-1-PROPENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6277 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
4812 mm Hg at 29 °C | |
| Record name | 3,3,3-TRIFLUORO-1-PROPENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6277 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
677-21-4 | |
| Record name | 3,3,3-Trifluoropropene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=677-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,3-Trifluoro-1-propene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000677214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propene, 3,3,3-trifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3,3-Trifluoro-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,3-trifluoropropene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIFLUOROPROPENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOJ1I8IOXE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,3,3-TRIFLUORO-1-PROPENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6277 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,3,3-Trifluoropropene?
A1: this compound has the molecular formula C3H3F3 and a molecular weight of 112.05 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, research has investigated the infrared and Raman spectra of this compound in both vapor and liquid phases. [] This data aids in understanding the vibrational modes and structure of the molecule.
Q3: What is known about the stability of this compound under various conditions?
A3: Research has explored the thermal decomposition mechanisms of both trans-1-Chloro-3,3,3-trifluoropropene and 2-Chloro-3,3,3-trifluoropropene. [] This information is crucial for understanding their behavior at high temperatures, such as in fire suppression scenarios.
Q4: Can this compound be synthesized using catalytic processes?
A4: Yes, this compound can be synthesized from 1,1,1,3-tetrachloropropane and anhydrous hydrogen fluoride through vapor-phase fluorination using a chromium-based catalyst. []
Q5: What role does this compound play in hydrogermylation reactions?
A5: Studies show that rhodium germyl complexes can catalyze the hydrogermylation of this compound with various germanium hydrides under mild conditions. []
Q6: Have there been any computational studies on the reactions of this compound derivatives?
A6: Yes, the reaction of 1-Bromo-3,3,3-trifluoropropene with hydroxyl radicals has been studied using computational methods. The potential energy surfaces were mapped, and rate constants were calculated, providing insights into the reaction mechanisms and kinetics. []
Q7: Has molecular simulation been used to study mixtures containing this compound?
A7: Yes, the Gibbs Ensemble Monte Carlo (GEMC) method was used to simulate the vapor-liquid equilibrium properties of binary mixtures of carbon dioxide (CO2) and this compound (R1243zf). []
Q8: What are some potential applications of this compound derivatives?
A8: Research suggests potential applications for this compound derivatives in several areas:
- Fire Suppression: 1-Bromo-3,3,3-trifluoropropene mixtures with inert gases have shown potential as fire extinguishing agents. [, ]
- Refrigerants: Mixtures of this compound (R1243zf) and carbon dioxide are being investigated as low global warming potential refrigerants. []
- Surfactants: this compound has been used as a building block for novel, non-bioaccumulable fluorinated surfactants, presenting a potential alternative to perfluorooctanoic acid (PFOA). []
Q9: Are there any analytical methods for determining polyamines using this compound derivatives?
A9: Yes, a high-performance liquid chromatography (HPLC) method utilizes 1-Phenylsulfonyl-3,3,3-trifluoropropene as a precolumn derivatization reagent for UV detection of polyamines. This method shows promise for analyzing polyamines in biological samples. []
Q10: What is known about the environmental impact of this compound and its derivatives?
A10: While this compound derivatives are being investigated as potential replacements for substances with high global warming potential, research is ongoing to fully understand their environmental impact and degradation pathways. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


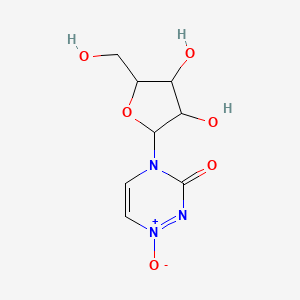
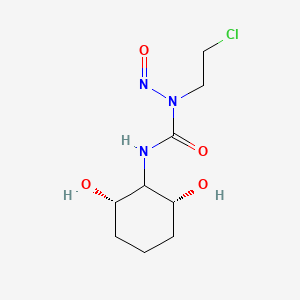
![ETHYL 1-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)ETHYL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B1201441.png)
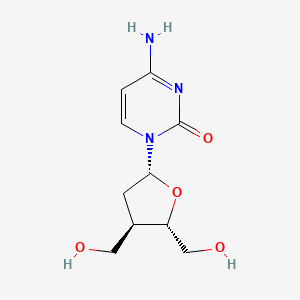

![(6R,7S)-7-({[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietan-2-yl]carbonyl}amino)-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1201449.png)
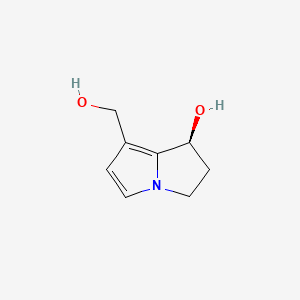
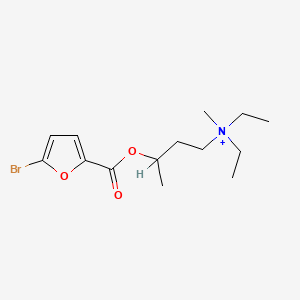
![6,10-dimethyl-5-nitroso-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),5,8,10,12-pentaene](/img/structure/B1201455.png)

